
2-Bromo-5-(3-methoxyphenyl)pyrazine
Descripción general
Descripción
“2-Bromo-5-(3-methoxyphenyl)pyrazine” is a chemical compound with the CAS Number: 1142196-01-7 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Molecular Structure Analysis
The molecular weight of “2-Bromo-5-(3-methoxyphenyl)pyrazine” is 265.11 . The Inchi Code is 1S/C11H9BrN2O/c1-15-9-4-2-3-8(5-9)10-6-14-11(12)7-13-10/h2-7H,1H3 .Aplicaciones Científicas De Investigación
Synthesis and Antidepressant Activities
Research into pyrazoline derivatives, including compounds similar in structure to 2-Bromo-5-(3-methoxyphenyl)pyrazine, has shown their potential in the synthesis of antidepressant medications. For instance, various 3,5-diphenyl-2-pyrazoline derivatives were synthesized and evaluated for their antidepressant activities, demonstrating the impact of substituents on the phenyl ring in enhancing antidepressant activity (Palaska, Aytemir, Uzbay, & Erol, 2001).
Precursors in Synthesis of Pyrazoles
Another study explored the use of brominated trihalomethylenones as versatile precursors for the synthesis of various pyrazoles, highlighting the potential of brominated compounds in creating novel pyrazole-based structures (Martins, Sinhorin, Frizzo, Buriol, Scapin, Zanatta, & Bonacorso, 2013).
Anti-Diabetic Activity
In the realm of diabetes research, novel pyrazole-based heterocycles attached to sugar moieties were synthesized and evaluated for anti-diabetic activity, showcasing the therapeutic potential of pyrazole derivatives in diabetes treatment (Vaddiraju, Ajitha, Rajnarayana, & Godela, 2022).
Antioxidant and Antibacterial Activities
Synthesis of pyrazoline derivatives has also been linked to the discovery of compounds with strong antioxidant and antibacterial properties, indicating the wide-ranging bioactivity of these molecules (Khotimah, Rahmadani, Rahmawati, & Ardana, 2018).
Electrochromic Materials
The development of donor-acceptor polymeric electrochromic materials using pyrazine derivatives, including structures related to 2-Bromo-5-(3-methoxyphenyl)pyrazine, points to their utility in creating novel electrochromic devices with potential applications in NIR electrochromic devices (Zhao, Wei, Zhao, & Wang, 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-5-(3-methoxyphenyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-15-9-4-2-3-8(5-9)10-6-14-11(12)7-13-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDJTLPPMQQMOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(3-methoxyphenyl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B1463060.png)

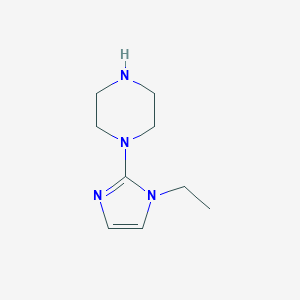
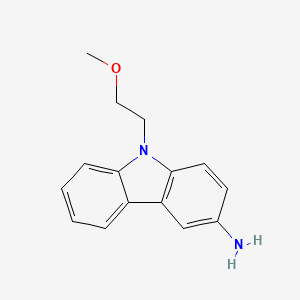
![2-phenyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1463065.png)

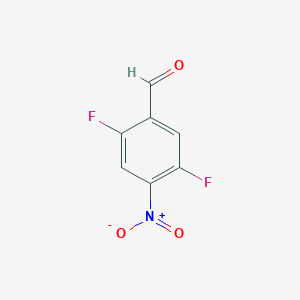
![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B1463073.png)
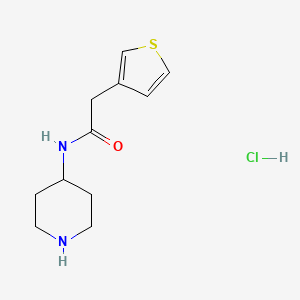
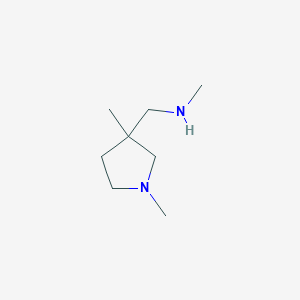
![{[1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1463077.png)
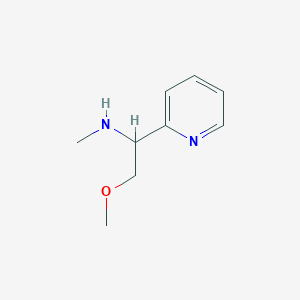

![4-[(Phenylamino)methyl]phenol hydrochloride](/img/structure/B1463081.png)